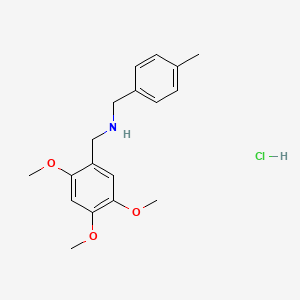![molecular formula C15H23NO3 B5310664 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as ABH, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicine and drug development.
作用機序
The mechanism of action of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to inhibit COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2, the reduction of inflammation and pain, and the inhibition of tumor growth and microbial growth. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a low toxicity profile, making it a potentially safe and effective candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its low toxicity profile, which makes it a safe and effective candidate for drug development. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the main limitations of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid research, including the development of new pain medications, cancer treatments, and antibiotics. Additionally, future research could focus on improving the solubility of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid in water, which could make it a more effective candidate for drug development. Finally, future research could focus on the development of new synthesis methods for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, which could make it easier and more cost-effective to produce.
合成法
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the intramolecular Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring, while the intramolecular Friedel-Crafts reaction involves the reaction of a carbocation with an aromatic ring to form a bicyclic compound. The most common method for synthesizing 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is the Diels-Alder reaction, which involves the reaction of 1-azepene with maleic anhydride.
科学的研究の応用
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been the subject of scientific research due to its potential applications in medicine and drug development. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have antitumor and antimicrobial properties, making it a potential candidate for the development of new cancer treatments and antibiotics.
特性
IUPAC Name |
3-(azepane-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(16-7-3-1-2-4-8-16)12-10-5-6-11(9-10)13(12)15(18)19/h10-13H,1-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXZQZCHVGCKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
